molecular formula C24H26N2O2 B2746590 2-(1,3-Dibenzylimidazolidin-2-yl)-6-methoxyphenol CAS No. 304481-21-8

2-(1,3-Dibenzylimidazolidin-2-yl)-6-methoxyphenol

Cat. No. B2746590
CAS RN: 304481-21-8
M. Wt: 374.484
InChI Key: BRMUEVJUZYWWMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-Dibenzylimidazolidin-2-yl)-6-methoxyphenol, also known as DBIM, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. DBIM is a small molecule that has been synthesized through a multistep process and has been shown to have interesting pharmacological properties.

Scientific Research Applications

Molecular Docking and QSAR Properties

  • A study by Mudavath et al. (2019) explored the molecular docking, QSAR properties, and DNA/BSA binding of 6-methoxy benzothiozole imine base and its metal complexes. This research demonstrated the potential of these compounds in interacting with calf thymus DNA and bovine serum albumin protein through an intercalative mode, suggesting their utility in biomedical applications, particularly in understanding DNA-binding affinities and the development of therapeutic agents (Mudavath et al., 2019).

Antimicrobial Activities

  • Özdemir et al. (2004) reported on the synthesis and antimicrobial studies of new gold(I) complexes of imidazolidin‐2‐ylidenes. Their work highlighted the antibacterial properties of these compounds, showcasing their potential as antimicrobial agents, particularly against resistant bacterial strains (Özdemir et al., 2004).

Catalytic and Oxidation Studies

  • Ghorbanloo and Alamooti (2017) focused on the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, highlighting its efficacy as a reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This study illuminates the compound's application in catalysis and its potential for industrial and environmental chemistry applications (Ghorbanloo & Alamooti, 2017).

Antiproliferative and Antimicrobial Properties

  • The synthesis and evaluation of Schiff bases derived from some 1,3,4-thiadiazole compounds were studied by Gür et al. (2020), who found that these compounds exhibited significant DNA protective ability and strong antimicrobial activity against various pathogens. Additionally, their cytotoxicity against cancer cell lines suggests potential applications in cancer therapy and drug development (Gür et al., 2020).

Hydrogen Bonding and Structural Analysis

  • The work by Feng et al. (2018) on pyrazole Schiff bases highlighted the structural elucidation and antibacterial activity of these compounds, emphasizing their potential as antibacterial agents through the formation of supramolecular architectures via hydrogen bonding and π-stacking interactions (Feng et al., 2018).

properties

IUPAC Name

2-(1,3-dibenzylimidazolidin-2-yl)-6-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2/c1-28-22-14-8-13-21(23(22)27)24-25(17-19-9-4-2-5-10-19)15-16-26(24)18-20-11-6-3-7-12-20/h2-14,24,27H,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMUEVJUZYWWMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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